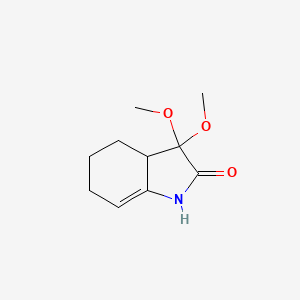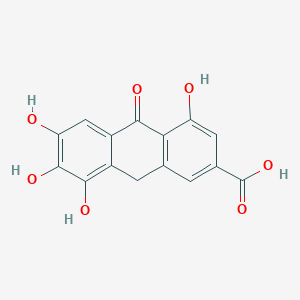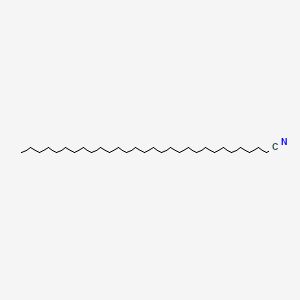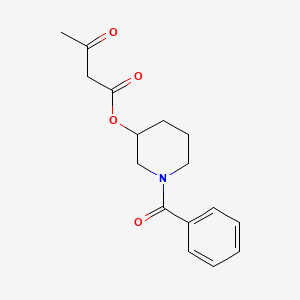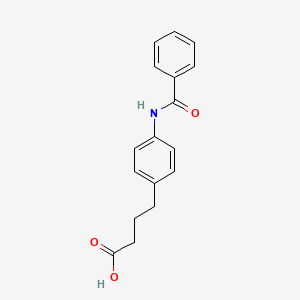
Benzenebutanoic acid, 4-(benzoylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenebutanoic acid, 4-(benzoylamino)- is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring attached to a butanoic acid chain, with an additional benzoylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanoic acid, 4-(benzoylamino)- typically involves the acylation of an aryl system. One common method includes the reaction of succinic anhydride with bromobenzene in the presence of anhydrous aluminum chloride under dry argon conditions. The reaction mixture is maintained at low temperatures initially and then allowed to warm to room temperature over several hours. The product is then purified through crystallization from dry toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions ensures higher yields and purity. The purification process often includes recrystallization and drying under reduced pressure to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzenebutanoic acid, 4-(benzoylamino)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Alcohol derivatives.
Substitution: Benzylic halides.
Aplicaciones Científicas De Investigación
Benzenebutanoic acid, 4-(benzoylamino)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in protein-folding disorders as a chemical chaperone.
Medicine: Explored for its therapeutic potential in treating certain metabolic disorders.
Industry: Utilized in the synthesis of dyes and as an active pharmaceutical ingredient intermediate.
Mecanismo De Acción
The mechanism of action of Benzenebutanoic acid, 4-(benzoylamino)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a chemical chaperone, assisting in the proper folding of proteins and preventing aggregation. This is particularly relevant in the context of protein-folding disorders .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylbutyric acid: Similar structure but lacks the benzoylamino group.
Benzoic acid: Contains a benzene ring with a carboxylic acid group but lacks the butanoic acid chain.
Benzamide: Contains a benzene ring with an amide group but lacks the butanoic acid chain.
Propiedades
Número CAS |
177653-17-7 |
|---|---|
Fórmula molecular |
C17H17NO3 |
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
4-(4-benzamidophenyl)butanoic acid |
InChI |
InChI=1S/C17H17NO3/c19-16(20)8-4-5-13-9-11-15(12-10-13)18-17(21)14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H,18,21)(H,19,20) |
Clave InChI |
ULVZWMUGKCFLMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


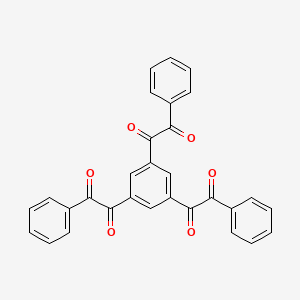
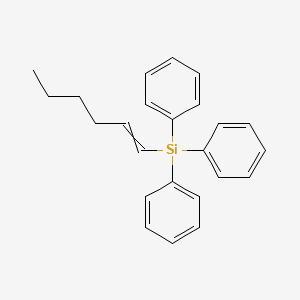
![N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274319.png)
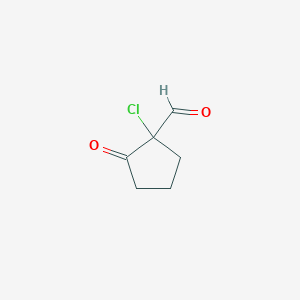
![4-Methyl-1-[(R)-4-methylbenzene-1-sulfinyl]pent-1-en-3-one](/img/structure/B14274331.png)
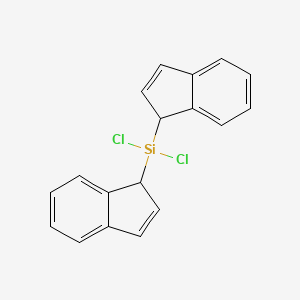
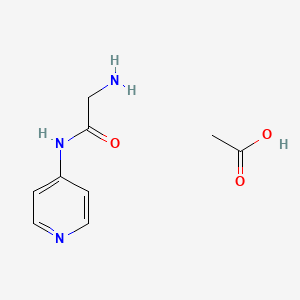
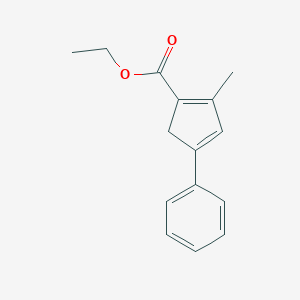
![1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene](/img/structure/B14274347.png)
![Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate](/img/structure/B14274374.png)
